Thiazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound "4-(3,4-Difluorophenyl)-1,3-thiazol-2-amine" is a thiazole derivative that is structurally related to various compounds with known biological activities. Research has been conducted to explore the synthesis, biological evaluation, and potential applications of thiazole derivatives in various fields, including cancer therapy, anti-inflammatory treatments, and antifungal applications134.
The synthesis of 2-amino-4-aryl thiazoles has been motivated by the need for effective cancer therapeutics. These compounds have shown potent activity against various cancer cell lines, with some retaining full activity in multidrug-resistant cells. The most active compounds in this class act through the colchicine site of tubulin, suggesting their potential as cancer therapeutics1.
The anti-inflammatory properties of thiazole derivatives have been explored through the synthesis of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives. These compounds have demonstrated potent anti-inflammatory activity by directly inhibiting 5-lipoxygenase, suggesting their potential use in treating inflammation-related diseases such as asthma and rheumatoid arthritis3.
Thiazol-2-amine derivatives containing difluorophenyl units have been synthesized and evaluated for their antifungal activities. These compounds have shown promise in regulating plant growth, indicating their potential application in agriculture as antifungal agents4.
The synthesis of 2-amino-4-(3,4-difluorophenyl)thiazole typically involves several steps:
The detailed steps may vary based on specific experimental conditions such as temperature, reaction time, and solvent used. For instance, sodium acetate may be employed to maintain a neutral pH during the coupling reactions that follow.
The molecular structure of 2-amino-4-(3,4-difluorophenyl)thiazole can be analyzed through various spectroscopic techniques:
The thiazole ring contributes to the compound's planarity and electronic properties, influencing its reactivity and interaction with biological targets.
2-Amino-4-(3,4-difluorophenyl)thiazole participates in various chemical reactions due to its functional groups:
These reactions are often influenced by reaction conditions such as temperature, solvent choice, and catalysts used.
The mechanism of action for compounds like 2-amino-4-(3,4-difluorophenyl)thiazole generally involves:
Research indicates that modifications on the thiazole ring can significantly affect biological activity and potency.
Key physical and chemical properties of 2-amino-4-(3,4-difluorophenyl)thiazole include:
These properties are crucial for determining the compound's suitability for various applications.
2-Amino-4-(3,4-difluorophenyl)thiazole has several scientific applications:
Research continues into optimizing these compounds for enhanced efficacy and reduced toxicity in therapeutic applications.
2-Amino-4-(3,4-difluorophenyl)thiazole (CAS 175135-32-7) is a small heterocyclic molecule with the molecular formula C₉H₆F₂N₂S and a molecular weight of 212.22 g/mol. Its structure consists of a thiazole core—a five-membered ring containing nitrogen and sulfur atoms—substituted at the 4-position with a 3,4-difluorophenyl group and at the 2-position with an amino group (-NH₂). This configuration creates a planar, electron-rich system that facilitates π-stacking interactions with biological targets [1] [3]. The compound typically presents as a white to pale brown solid with a melting point of 121–125°C and is recommended for storage under cool, dark conditions (<15°C) to maintain stability [1] [6].
The thiazole ring serves as a privileged scaffold in medicinal chemistry due to its capacity for hydrogen bonding, dipole interactions, and metabolic stability. The 2-amino group enhances hydrogen-bonding potential, while the 4-aryl moiety provides a hydrophobic anchor. Introducing ortho-fluorine atoms on the phenyl ring increases ring planarity and strengthens interactions with aromatic residues in enzyme binding pockets. This structural duality enables the compound to act as a versatile building block for drug discovery, particularly in designing kinase inhibitors and tubulin-targeting agents [4] [7] [9]. Functionally, the molecule exhibits moderate lipophilicity (log P ≈ 2.5), which promotes cellular membrane permeability. Its mesoionic character—a balanced distribution of positive and negative charges within the thiazole ring—allows it to cross biological membranes efficiently while retaining the ability to engage polar targets [2] [9].
Table 1: Key Physicochemical Properties of 2-Amino-4-(3,4-difluorophenyl)thiazole
Property | Value | Measurement Method |
---|---|---|
Molecular Formula | C₉H₆F₂N₂S | High-Resolution Mass Spectrometry |
Molecular Weight | 212.22 g/mol | - |
Melting Point | 121–125 °C | Lit. capillary method |
Appearance | White to pale brown solid | Visual inspection |
Storage Conditions | Sealed, dry, <15°C | Stability studies |
Lipophilicity (log P) | ~2.5 | Computational prediction |
The compound emerged as a derivative of the 2-aminothiazole scaffold, whose significance in drug discovery dates to the 1940s with the development of sulfathiazole—an antibacterial sulfonamide. The specific synthesis of 2-amino-4-(3,4-difluorophenyl)thiazole was first reported in the late 1990s, coinciding with advances in halogen-selective coupling reactions [1] [2]. Its initial synthetic route employed a Hantzsch thiazole synthesis, where 3',4'-difluoroacetophenone was brominated to yield α-bromo-3',4'-difluoroacetophenone, followed by condensation with thiourea [1]. This method remains the industrial standard due to its scalability and yields exceeding 70%.
A pivotal application arose in the early 2000s when the compound was screened as part of the Tuberculosis Antimicrobial Acquisition and Coordinating Facility (TAACF) program. It demonstrated promising activity against Mycobacterium tuberculosis (MIC = 0.024 μM), validating 2-aminothiazoles as antitubercular scaffolds [5]. Subsequent research in the 2010s revealed its utility in oncology. For instance, derivatives incorporating the 3,4,5-trimethoxyphenyl group (structurally analogous to combretastatin A-4) inhibited tubulin polymerization (IC₅₀ = 2.00–2.95 μM), rivaling reference drugs [4]. The period from 2015–2020 saw its integration into hybrid molecules targeting VEGFR-2 and PI3K kinases, reflecting its adaptability in modern anticancer design [7] [9].
Table 2: Historical Milestones in the Development and Application of 2-Amino-4-(3,4-difluorophenyl)thiazole
Year Range | Milestone | Significance |
---|---|---|
Late 1990s | First synthesis via Hantzsch method | Enabled bulk production for biological screening |
Early 2000s | Identification as antitubercular scaffold (TAACF) | Validated whole-cell activity against M. tuberculosis |
2010–2015 | Application in tubulin polymerization inhibitors | Provided lead structures for anticancer drug development |
2015–2020 | Incorporation into kinase inhibitor hybrids | Expanded utility in targeted cancer therapies |
The 3,4-difluorophenyl moiety in this compound exemplifies strategic fluorination—a cornerstone of modern bioisostere design. Fluorine atoms inductively withdraw electrons, reducing the phenyl ring’s electron density and enhancing its metabolic stability. The ortho-fluorine substituents enforce a coplanar conformation between the phenyl and thiazole rings, optimizing π-π stacking with tyrosine or phenylalanine residues in target proteins [1] [9]. This geometric constraint was critical in derivatives acting as tubulin inhibitors, where planarity mimicked natural ligands like combretastatin A-4 [4].
Fluorination also modulates physicochemical properties:
In enzyme binding, the C-F bond acts as a hydrogen-bond acceptor, engaging backbone amides in kinases or tubulin. For example, molecular docking of difluorinated thiazoles in 5-lipoxygenase (5-LOX) revealed fluorine interactions with Leu368 and Ile406, contributing to competitive inhibition (IC₅₀ ~10 μM) [9]. Similarly, fluorinated derivatives showed enhanced affinity for β-tubulin’s colchicine site, disrupting microtubule assembly at nanomolar concentrations [4] [7]. These attributes underscore fluorination as a non-negotiable design element for optimizing the pharmacodynamic and pharmacokinetic profile of thiazole-based therapeutics.
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4